[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine
Description
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is a pyridine derivative featuring a methylamine group at the 3-position of the pyridine ring and a pent-4-ynyloxy substituent at the 2-position. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The compound’s structure combines the aromatic pyridine core with a terminal alkyne group, making it a versatile intermediate for click chemistry or further functionalization in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2-pent-4-ynoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-14-11-10(9-12)6-5-7-13-11/h1,5-7H,3-4,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXQZFCZEIYRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Pent-4-ynyloxy Group at the 2-Position
- The pent-4-ynyloxy group is introduced by nucleophilic substitution of a 2-halo-pyridine derivative (such as 2-chloropyridine or 2-bromopyridine) with pent-4-yn-1-ol under basic conditions.
- Typical reaction conditions:
- Base: potassium carbonate or sodium hydride to deprotonate pent-4-yn-1-ol.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: elevated temperatures (50–100 °C) to promote substitution.
- This SNAr (nucleophilic aromatic substitution) reaction selectively replaces the halogen with the pent-4-ynyloxy group, forming the ether linkage.
Introduction of the Methylamine Group at the 3-Position
- The methylamine substituent at the 3-position can be introduced via reductive amination of a 3-formyl or 3-keto pyridine intermediate.
- A common approach involves:
- Starting from 3-pyridinecarboxaldehyde or 3-pyridyl ketone derivative.
- Reaction with methylamine or a protected methylamine equivalent.
- Reductive amination using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Reaction conditions:
- Mildly acidic to neutral pH to favor imine formation.
- Solvent: methanol or ethanol.
- Temperature: room temperature to slightly elevated.
- This method provides high selectivity and yield for the methylamine substitution.
Alternative Synthetic Routes
- Cross-coupling reactions (e.g., Sonogashira coupling) can be employed to install the pentynyl group if the pyridine ring bears a suitable halogen substituent.
- Protection/deprotection strategies may be used to avoid side reactions involving the amine or alkyne functionalities.
- Use of tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance reaction efficiency.
Representative Reaction Scheme and Conditions
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Halo-3-pyridine derivative | Pent-4-yn-1-ol, K2CO3, DMF, 80 °C | 2-(Pent-4-ynyloxy)-3-halopyridine | Nucleophilic substitution to form ether |
| 2 | 2-(Pent-4-ynyloxy)-3-pyridinecarboxaldehyde | Methylamine, NaBH3CN, MeOH, RT | [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine | Reductive amination to introduce methylamine |
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Base for ether formation | Potassium carbonate, sodium hydride | Deprotonates pent-4-yn-1-ol for nucleophilic attack |
| Solvent | DMF, DMSO for ether formation; MeOH for amination | Polar aprotic solvents favor SNAr; protic solvents favor reductive amination |
| Temperature | 50–100 °C (ether formation); RT (amination) | Higher temp improves substitution; mild temp preserves sensitive groups |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine to amine |
| Base additive | DABCO (1,4-diazabicyclo[2.2.2]octane) | Enhances nucleophilicity and reaction efficiency |
Chemical Reactions Analysis
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound's distinctive structure allows for potential applications in drug design. Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents. Research indicates that compounds with similar structures can exhibit significant biological activities, such as:
- Anticancer Activity : The compound may inhibit the proliferation of cancer cells. Studies on Mannich bases, which share structural similarities, have shown promising results against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
- Anti-inflammatory Properties : The compound could potentially inhibit pathways involved in inflammation. It may serve as an inhibitor of the IκB kinase (IKK) complex, which is implicated in several inflammatory diseases and cancers .
Research has demonstrated that pyridine derivatives, including [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine, can have diverse biological activities:
- Cytotoxicity : Preliminary studies indicate that the compound may display cytotoxic effects against specific cancer cell lines, enhancing its profile as a potential anticancer agent.
- Antimicrobial Effects : Similar compounds have been evaluated for antibacterial and antifungal properties, suggesting that [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine could also be explored for these applications .
Mechanistic Insights
Understanding the mechanism of action is critical for the development of this compound as a therapeutic agent. Studies have focused on:
- Binding Affinity : Research on related compounds has utilized techniques such as molecular docking and receptor-ligand binding studies to assess how these compounds interact with various biological targets.
Comparative Data Table
| Compound Name | Structure | Unique Features | Potential Applications |
|---|---|---|---|
| [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine | Structure | Alkynyl and amine functionalities | Anticancer, anti-inflammatory |
| 6-(2-Methylmorpholin-4-yl)pyridin-3-ylmethylamine | Structure | Morpholine substitution | Enhanced solubility |
| 6-Chloro-pyridin-3-yl-methylamine | Structure | Electrophilic character | Potential for diverse reactivity |
Case Studies
- Anticancer Activity Evaluation :
- Anti-inflammatory Mechanism :
Mechanism of Action
The mechanism by which [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aminomethyl and pyridine functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methylamine
- Structure : Pyridine ring with a methylamine group at the 3-position and a 4-methylpiperidinyl substituent at the 6-position.
- Molecular Formula : C₁₂H₁₉N₃
- Key Differences : Replaces the pent-4-ynyloxy group with a saturated 4-methylpiperidine ring, reducing reactivity but enhancing solubility in polar solvents due to the amine group .
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine
- Structure : Pyridine ring with a methylamine group at the 3-position and a piperazinyl substituent at the 2-position.
- Molecular Formula : C₁₀H₁₆N₄
4-Methoxy-2-(pyridin-3-yl)aniline
- Structure : Aniline derivative with a pyridin-3-yl group at the 2-position and a methoxy group at the 4-position.
- Molecular Formula : C₁₂H₁₂N₂O
- Key Differences : Replaces the methylamine and alkyne groups with an aniline and methoxy substituent, altering electronic properties and reducing nucleophilicity .
Physicochemical Properties
| Property | [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine | [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methylamine | 4-Methoxy-2-(pyridin-3-yl)aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 204.27 | 205.30 | 200.24 |
| LogP | ~2.5 (estimated) | ~1.8 | ~2.1 |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 2 (NH₂, OH) |
| Reactivity | High (terminal alkyne) | Moderate (saturated amine) | Low (methoxy, aniline) |
Notes:
- The terminal alkyne in the target compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in analogs with ether or amine substituents .
- The methoxy group in 4-methoxy-2-(pyridin-3-yl)aniline reduces electrophilicity compared to the methylamine group in the target compound .
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in drug discovery as a bioisostere for aryl ethers or in covalent inhibitor design due to its alkyne group .
- Piperazine/Piperidine Analogs : Commonly used in kinase inhibitors and GPCR-targeting drugs due to their improved solubility and bioavailability .
Biological Activity
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pent-4-ynyl ether and an amine group. This unique structure may influence its interaction with biological targets, contributing to its pharmacological effects.
1. Noradrenaline Reuptake Inhibition
Research indicates that compounds structurally related to [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exhibit selective noradrenaline reuptake inhibition (NRI). For instance, a study highlighted that certain pyridine derivatives demonstrated potent NRI activity while maintaining selectivity over serotonin and dopamine transporters. This selectivity is crucial for minimizing side effects associated with non-selective reuptake inhibitors .
2. Anticancer Potential
The biological evaluation of similar pyridine derivatives has shown promising anticancer activities. For example, Mannich bases derived from pyridine structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyridine ring can enhance anticancer potency .
3. Neuropharmacological Effects
Pyridine derivatives have been studied for their neuropharmacological properties, particularly in modulating neurotransmitter systems. Compounds with similar structural features have been shown to elevate levels of gamma-aminobutyric acid (GABA), indicating potential use in treating neurological disorders such as epilepsy .
Case Study 1: Selective NRI Activity
In a study published by PubMed, compound 31, closely related to [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine, was evaluated for its NRI activity. It demonstrated significant inhibition of noradrenaline reuptake with minimal off-target effects on serotonin and dopamine systems. This suggests that similar compounds could be developed as targeted antidepressants or anxiolytics .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of Mannich bases derived from pyridine on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against HepG2 and A549 (lung cancer) cells, highlighting their potential as lead compounds in anticancer drug development .
Structure-Activity Relationships
The efficacy of [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine can be attributed to its structural characteristics:
| Structural Feature | Influence on Activity |
|---|---|
| Pyridine Ring | Essential for receptor binding |
| Alkynyl Substitution | Enhances lipophilicity and membrane permeability |
| Aminomethyl Group | Contributes to interaction with neurotransmitter receptors |
Q & A
Q. What are the recommended synthetic routes for [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example:
- Step 1: Introduce the pent-4-ynyloxy group to pyridin-3-ylmethylamine precursors using alkynylation reagents under inert conditions (e.g., N₂ atmosphere).
- Step 2: Optimize solvent choice (e.g., DMF or THF) and base (e.g., NaOH or K₂CO₃) to enhance nucleophilic substitution efficiency.
- Yield Optimization: Microwave-assisted synthesis (as in ) can reduce reaction time and improve purity compared to traditional heating. Control temperature to ≤60°C to avoid alkyne side reactions .
Q. How is structural characterization of [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine performed, and what spectroscopic techniques are critical?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm the pyridine ring substitution pattern and alkyne functionality. The methylamine proton signal (~δ 2.8–3.2 ppm) and alkyne protons (δ ~2.0–2.5 ppm) are key markers .
- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS/MS validates molecular weight (e.g., exact mass ~220.12 g/mol) and detects fragmentation patterns.
- IR Spectroscopy: Identify C≡C stretching (~2100–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) bands .
Q. What are the primary reactivity trends of this compound in aqueous vs. organic media?
Methodological Answer:
- Aqueous Media: The methylamine group may protonate (pKa ~10.6), increasing solubility but reducing nucleophilicity. Stability tests (pH 3–11) are recommended to assess hydrolysis risks for the pent-4-ynyloxy group.
- Organic Media: The alkyne moiety participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation. Use anhydrous conditions to prevent side reactions with moisture .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in alkyne-functionalized pyridine derivatives?
Methodological Answer:
- Catalytic Systems: Replace traditional Pd catalysts with Cu(I)-ligand complexes (e.g., CuI/PPh₃) to enhance alkyne coupling efficiency.
- Side Reaction Mitigation: Introduce protective groups (e.g., Boc for methylamine) to prevent unwanted amine-aldehyde condensations.
- Scale-Up Considerations: Use flow chemistry to maintain consistent temperature and mixing, reducing byproducts .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Case Example: If -NMR shows unexpected splitting in the pyridine ring signals, perform 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or rotational conformers.
- X-ray Crystallography: Resolve ambiguous NOE correlations by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .
Q. What strategies are used to evaluate the biological activity of [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine derivatives?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
Q. What are the environmental and safety considerations for large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
